6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a phenyl group attached to the 1,2,4-oxadiazole ring, and a quinolin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the quinoline core: The quinoline ring can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Coupling of the oxadiazole and quinoline moieties: This step may involve a condensation reaction under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe to study various biological processes and pathways.
Industrial Applications: It may be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinolin-4(1H)-one: Lacks the 1,2,4-oxadiazole and phenyl groups.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the fluorine atom.
6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Contains a chlorine atom instead of fluorine.
Uniqueness
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of both the fluorine atom and the 1,2,4-oxadiazole ring, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the 1,2,4-oxadiazole ring can contribute to its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-11-6-7-14-12(8-11)15(22)13(9-19-14)17-20-16(21-23-17)10-4-2-1-3-5-10/h1-9H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFJKLVJACHGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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